![molecular formula C14H15NO4S2 B2778042 (E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 612803-67-5](/img/structure/B2778042.png)
(E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate
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Overview
Description
The compound “(E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features a thioxothiazolidinone group, which is a type of heterocyclic compound containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan ring and the thioxothiazolidinone group. Furan rings can be formed through various methods, including the cyclization of 1,4-diketones . Thioxothiazolidinones can be synthesized from α-haloketones and thiourea .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Techniques such as NMR and FTIR spectroscopy could be used to elucidate the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring and the thioxothiazolidinone group. Furan rings are known to undergo reactions such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thioxothiazolidinone group could enhance its solubility in polar solvents .Scientific Research Applications
Anticancer and Antiangiogenic Properties
Compounds structurally related to (E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate have been extensively studied for their anticancer and antiangiogenic effects. For example, novel thioxothiazolidin-4-one derivatives demonstrated significant anticancer activity by inhibiting tumor growth and angiogenesis in mouse models. These compounds reduced ascites tumor volume, cell number, and increased the lifespan of mice bearing Ehrlich Ascites Tumors (EAT). They exhibited strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation, suggesting potential as anticancer therapy candidates capable of inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010). Further research into thiazolidinone derivatives showed moderate to strong antiproliferative activity against human leukemia cells, highlighting the importance of the thiazolidinone moiety's electron-donating groups for anticancer properties (Chandrappa et al., 2009).
Antimicrobial Activity
In addition to anticancer effects, derivatives have been explored for antimicrobial properties. A study on ethyl(3-aryl-2-bromo)propanoate reactions with 4-(furan-2-ylmethyl)thiosemicarbazones showed antimicrobial activity, particularly in compounds with specific substituents, indicating the structure-activity relationship importance for designing potent antimicrobial agents (В. М. Цялковский et al., 2005).
Photocatalytic Applications
The photocatalytic generation of singlet oxygen, crucial for various chemical transformations, has been enhanced using water-compatible poly-benzothiadiazoles derived from thiol-yne chemistry. These polymers, modified to improve water compatibility, were effective in converting furoic acid to 5-hydroxy-2(5H)-furanone under light exposure, showcasing potential applications in green chemistry and environmental remediation (Urakami et al., 2013).
Synthesis of Heterocycles
The hetero-Diels–Alder reaction has been utilized to synthesize novel thiopyrano[2,3-d]thiazole derivatives from 5-arylidene-4-thioxo-2-thiazolidinones and 2(5H)furanone. These reactions, alongside related acylation-based tandem processes, expanded the repertoire of synthetic routes to access diverse heterocyclic compounds, underlining the versatility of (E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate related structures in organic synthesis (Lozynskyi et al., 2016).
Future Directions
properties
IUPAC Name |
propyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-2-7-19-12(16)5-6-15-13(17)11(21-14(15)20)9-10-4-3-8-18-10/h3-4,8-9H,2,5-7H2,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFFNSTVMNJHMA-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-propyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate |
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